molecular formula C23H22N4O3S B11224899 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B11224899
M. Wt: 434.5 g/mol
InChI Key: LPNFOJRCLDMBGG-UHFFFAOYSA-N
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Description

2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a benzofuran ring, a triazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves multiple steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Formation of Triazole Ring: The triazole ring is typically formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzofuran and triazole rings are then coupled using a suitable linker, often involving a thiol group.

    Morpholine Addition: The final step involves the addition of the morpholine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in treating bacterial infections and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound likely disrupts bacterial cell membranes or inhibits key enzymes involved in bacterial metabolism.

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and angelicin, which are used in the treatment of skin diseases.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Morpholine Derivatives: Compounds such as fenpropimorph, which is used as a fungicide.

Uniqueness

2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of a benzofuran ring, a triazole ring, and a morpholine ring, which imparts a distinct set of chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C23H22N4O3S/c1-16-6-8-18(9-7-16)27-22(20-14-17-4-2-3-5-19(17)30-20)24-25-23(27)31-15-21(28)26-10-12-29-13-11-26/h2-9,14H,10-13,15H2,1H3

InChI Key

LPNFOJRCLDMBGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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